molecular formula C9H12N2 B6239251 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine CAS No. 1823930-28-4

3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

Número de catálogo: B6239251
Número CAS: 1823930-28-4
Peso molecular: 148.20 g/mol
Clave InChI: FFWCUGKYCKPBMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a bicyclic pyrrolopyridine structure, a privileged scaffold found in several pharmacological agents . Researchers value this core structure for developing novel therapeutics, as it is a key component in FDA-approved anticancer drugs and compounds investigated for antidiabetic and antiviral activities . A closely related analogue, 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, providing a reference for the properties of this chemical series . The primary research application of this chemical family is in the development of tubulin polymerization inhibitors. Rigid pyrrolopyridine scaffolds are used as bioisosteres to replace the cis-olefin bond in potent anticancer agents like Combretastatin A-4 (CA-4), leading to more stable and potent derivatives . Such compounds exhibit their mechanism by binding to the colchicine site of tubulin, thereby inhibiting microtubule formation, disrupting cell division, and inducing G2/M phase cell cycle arrest and apoptosis in cancer cells . Early-stage research compounds featuring this scaffold have demonstrated moderate to excellent in vitro antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . This product is intended for research purposes only and is not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1823930-28-4

Fórmula molecular

C9H12N2

Peso molecular

148.20 g/mol

Nombre IUPAC

3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H12N2/c1-9(2)6-11-7-4-3-5-10-8(7)9/h3-5,11H,6H2,1-2H3

Clave InChI

FFWCUGKYCKPBMZ-UHFFFAOYSA-N

SMILES canónico

CC1(CNC2=C1N=CC=C2)C

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold - A Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity Profile of the 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Core

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of the biological activity associated with the pyrrolo[3,2-b]pyridine scaffold. While literature specifically detailing the 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine derivative is not extensively available, this document focuses on the broader, well-documented biological activities of the parent pyrrolo[3,2-b]pyridine core. This scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential in oncology and infectious diseases. This guide synthesizes current research to explore its anticancer and antibacterial properties, detailing mechanisms of action, summarizing key potency data, and providing actionable experimental protocols for its evaluation.

The pyrrolo[3,2-b]pyridine ring system, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, which features a fusion of a pyrrole and a pyridine ring, imparts unique electronic properties and a rigid conformational framework, making it an ideal starting point for the design of targeted therapeutics. Pyrrolopyridines, in their various isomeric forms, are present in a range of biologically active natural products and have been successfully incorporated into approved drugs.

This guide will delve into the significant body of research surrounding the pyrrolo[3,2-b]pyridine core, with a primary focus on two key areas of therapeutic promise: anticancer and antibacterial activities. We will explore the molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed methodologies to empower further research and development in this promising chemical space.

Anticancer and Antiproliferative Profile

The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the development of novel anticancer agents. Derivatives have shown potent activity against a variety of human cancer cell lines, including melanoma, lung, breast, and cervical cancers. A significant portion of this activity is attributed to the inhibition of protein kinases, which are critical regulators of cellular proliferation, survival, and differentiation.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrrolo[3,2-b]pyridine derivatives exert their anticancer effects is through the targeted inhibition of protein kinases. Aberrant kinase activity is a hallmark of many cancers, making these enzymes high-value targets for therapeutic intervention.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

The FGFR signaling pathway plays a crucial role in tumorigenesis, and its abnormal activation is linked to the progression of various cancers. Several series of 1H-pyrrolo[2,3-b]pyridine (a closely related isomer) derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades that promote cell growth and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_responses Cellular Responses FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation PLCG PLCγ Pathway FGFR->PLCG Activation Pyrrolo_Pyridine Pyrrolo[3,2-b]pyridine Inhibitor Pyrrolo_Pyridine->FGFR Inhibition Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCG->Angiogenesis

FGFR Signaling Pathway and Inhibition.
In Vitro Antiproliferative Activity

A range of pyrrolo[3,2-b]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds from the literature.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Diarylureas/AmidesA375MelanomaSimilar/Superior to Sorafenib
Pyrrolo[2,3-b]pyridine AnaloguesA549Lung Cancer0.12 - 9.84
Pyrrolo[2,3-b]pyridine AnaloguesHeLaCervical Cancer0.12 - 9.84
Pyrrolo[2,3-b]pyridine AnaloguesMDA-MB-231Breast Cancer0.12 - 9.84
Pyrrolo[3,2-c]pyridine DerivativesOvarian, Prostate, BreastVarious0.15 - 1.78
1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-7Cervical, Gastric, Breast0.12 - 0.21
Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol outlines a standard procedure for evaluating the antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against adherent cancer cell lines. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.

I. Materials and Reagents:

  • Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader

II. Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Resuspend cells in complete medium and plate into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Fixation: After the incubation period, gently remove the medium. Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Destaining and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: [1 - (Absorbance_treated / Absorbance_control)] x 100. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

SRB_Assay_Workflow Start Start: Cancer Cell Culture Seed 1. Seed Cells in 96-well plates Start->Seed Incubate1 2. Incubate (24h) for attachment Seed->Incubate1 Treat 3. Treat with Pyrrolo[3,2-b]pyridine Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Fix 5. Fix cells with 10% Trichloroacetic Acid (TCA) Incubate2->Fix Wash1 6. Wash plates with water Fix->Wash1 Stain 7. Stain with Sulforhodamine B (SRB) Wash1->Stain Wash2 8. Wash plates with 1% Acetic Acid Stain->Wash2 Solubilize 9. Solubilize dye with 10mM Tris Base Wash2->Solubilize Read 10. Read Absorbance at 510 nm Solubilize->Read Analyze 11. Calculate % Inhibition and determine IC50 Read->Analyze End End: Antiproliferative Profile Analyze->End

Workflow for SRB Antiproliferative Assay.

Antibacterial and Antitubercular Activity

In addition to their anticancer properties, pyrrolo[3,2-b]pyridine derivatives have emerged as a novel class of antibacterial agents. This dual activity profile enhances the value of this scaffold in drug discovery, particularly in the face of growing antimicrobial resistance.

Antibacterial Spectrum and Potency

Derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have been identified as potent antibacterial agents through high-throughput screening. These compounds have demonstrated activity against both Gram-negative and Gram-positive bacteria.

Compound ClassBacterial StrainMICReference
5-oxo-4H-pyrrolo[3,2-b]pyridineE. coli3.35 µg/mL
Pyrrolo[3,2-b]pyridine-3-carboxamideE. coliSignificant Activity
Pyrrolo[3,2-b]pyridine-3-carboxamideS. aureusSignificant Activity
Antitubercular Activity

The global health threat posed by tuberculosis has spurred the search for new antitubercular agents. Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting a minimum inhibitory concentration (MIC) comparable to the reference drug Pyrazinamide. Mechanistic studies suggest that these compounds may exert their effect by inhibiting DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)

This protocol details a common method for determining the MIC of novel compounds against Mycobacterium tuberculosis.

I. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microtiter plates

  • Reference drugs (e.g., Isoniazid, Pyrazinamide)

II. Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Compound Plating: Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation. Prepare serial two-fold dilutions of the test compounds in 100 µL of Middlebrook 7H9 broth directly in the plate.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the test compound. Include a drug-free control well.

  • Incubation: Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plates for 24 hours.

  • Data Reading: Assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Perspectives

The pyrrolo[3,2-b]pyridine scaffold is a versatile and highly valuable core in medicinal chemistry, with a well-established profile of potent biological activities. The extensive research into its derivatives has demonstrated significant potential in the development of novel anticancer agents, particularly through the inhibition of key protein kinases like FGFR, as well as promising antibacterial and antitubercular agents.

While the specific biological profile of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine remains to be elucidated, the robust activity of the parent scaffold strongly suggests that this derivative would be a worthwhile candidate for synthesis and biological evaluation. Future research should focus on exploring the impact of the gem-dimethyl substitution on target binding, selectivity, and pharmacokinetic properties. Such studies will undoubtedly contribute to the expanding therapeutic potential of this remarkable heterocyclic system.

References

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010).

Methodological & Application

Reagents for Alkylation of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridines in Modern Drug Discovery

The 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two distinct nitrogen atoms offer a versatile platform for the development of novel therapeutic agents. N-alkylation of this core, particularly at the pyrrole nitrogen (N1), is a critical transformation that allows for the modulation of physicochemical properties, such as lipophilicity and metabolic stability, and enables the introduction of various pharmacophoric groups to fine-tune biological activity. A notable example highlighting the importance of this scaffold is the clinical candidate ASTX660, a non-peptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs), which features a 1-substituted-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine core.[1] The successful development of such molecules underscores the necessity for robust and regioselective methods for the N-alkylation of this heterocyclic system.

This comprehensive guide provides detailed application notes and protocols for the selective N-alkylation of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively synthesize novel derivatives.

Understanding the Reactivity of the 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Core

The 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine ring system possesses two potential sites for N-alkylation: the pyrrole nitrogen (N1) and the pyridine nitrogen (N4). The regioselectivity of the alkylation reaction is governed by the relative nucleophilicity of these two nitrogen atoms, which is in turn influenced by the reaction conditions.

  • Pyrrole Nitrogen (N1): The lone pair of electrons on the pyrrole nitrogen is involved in the aromatic sextet of the pyrrole ring. Consequently, the N1 position is not strongly basic. However, upon deprotonation with a suitable base, the resulting pyrrolide anion is a potent nucleophile, making N1-alkylation highly favorable under basic conditions.

  • Pyridine Nitrogen (N4): The lone pair of electrons on the pyridine nitrogen is localized in an sp² hybrid orbital and is not part of the aromatic system. This makes the pyridine nitrogen more basic than the pyrrole nitrogen. However, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which generally reduces its nucleophilicity towards electrophiles in the absence of activation.

Therefore, by carefully selecting the reaction conditions, particularly the base and solvent, one can achieve selective alkylation at the desired nitrogen atom.

Strategic Approaches to N1-Alkylation: Reagents and Methodologies

The most common and effective strategy for the selective N1-alkylation of pyrrolo[3,2-b]pyridines and related azaindoles involves the use of a strong base to generate the nucleophilic pyrrolide anion, followed by reaction with an electrophilic alkylating agent.

Key Reagents for N1-Alkylation
Reagent ClassSpecific ExamplesRole in ReactionKey Considerations
Bases Sodium Hydride (NaH), Potassium Hydride (KH), Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS)Deprotonation of the N1-H to form the nucleophilic pyrrolide anion.The choice of base can influence regioselectivity and reactivity. NaH is a commonly used, strong, non-nucleophilic base that is effective for this transformation.
Alkylating Agents Alkyl halides (e.g., Iodomethane, Bromoethane, Benzyl bromide), Alkyl sulfonates (e.g., Methyl tosylate, Ethyl mesylate)Provide the alkyl group to be attached to the N1 position.The reactivity of the leaving group is a crucial factor (I > Br > Cl > OTs > OMs). More reactive alkylating agents may require milder reaction conditions.
Solvents N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane, Dimethyl sulfoxide (DMSO)To dissolve the reactants and facilitate the reaction.Polar aprotic solvents like DMF and THF are generally preferred as they effectively solvate the cation of the base and promote the SN2 reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N1-alkylation of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. These are based on well-established procedures for the N-alkylation of similar heterocyclic systems.

Protocol 1: General Procedure for N1-Alkylation using Sodium Hydride in DMF

This protocol is a robust and widely applicable method for the selective N1-alkylation of the target molecule with various alkyl halides.

Materials:

  • 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 10-20 mL per gram of the starting material).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. The evolution of gas should cease, and the solution may become homogeneous or remain as a suspension.

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N1-alkylated product.

Data Presentation: Example Reagent Quantities

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine1.0148.211.0148 mg
Sodium Hydride (60%)1.240.001.248 mg
Iodomethane1.1141.941.10.07 mL
Anhydrous DMF---2-3 mL

Experimental Workflow Diagram

experimental_workflow start Start prep 1. Add Pyrrolo-pyridine to dry flask under N2 start->prep add_dmf 2. Add anhydrous DMF prep->add_dmf cool_0c_1 3. Cool to 0 °C add_dmf->cool_0c_1 add_nah 4. Add NaH portion-wise cool_0c_1->add_nah stir_anion 5. Stir at 0 °C for 30-60 min add_nah->stir_anion add_alkyl_halide 6. Add alkyl halide dropwise stir_anion->add_alkyl_halide warm_rt 7. Warm to RT and stir add_alkyl_halide->warm_rt monitor 8. Monitor by TLC/LC-MS warm_rt->monitor cool_0c_2 9. Cool to 0 °C monitor->cool_0c_2 quench 10. Quench with aq. NH4Cl cool_0c_2->quench extract 11. Extract with Ethyl Acetate quench->extract wash_dry 12. Wash and Dry extract->wash_dry purify 13. Purify by Chromatography wash_dry->purify end End purify->end

Caption: General workflow for N1-alkylation.

Protocol 2: Alternative Conditions using Potassium Carbonate in DMF

For less reactive alkylating agents or when milder conditions are desired, potassium carbonate can be employed as the base. This method may require higher temperatures to achieve reasonable reaction rates.

Materials:

  • 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., Ethyl bromoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approximately 10-20 mL per gram of the starting material) followed by the alkyl halide (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Reaction Principle Diagram

reaction_mechanism sub Pyrrolo-pyridine (N1-H) anion Pyrrolide Anion (N1⁻) sub->anion Deprotonation base Base (e.g., NaH) base->anion product N1-Alkylated Product (N1-R) anion->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Solubility Optimization for 3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

[1][2]

Executive Summary: "Know Your Molecule"

You are encountering solubility issues with 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine . To troubleshoot effectively, we must first deconstruct the physicochemical profile of this scaffold. It is not a standard planar aromatic system; it is a gem-dimethyl substituted azaindoline .[1][2]

Physicochemical Profile
FeatureChemical ConsequenceImpact on Solubility
Core Scaffold 4-Azaindoline (Fused Pyridine + Saturated Pyrrole)Basicity: The pyridine nitrogen is basic (est.[1][2] pKa ~5.5–6.5).[1][2] It will protonate in acidic media.[2]
3,3-Dimethyl Gem-dimethyl group (Thorpe-Ingold effect)Lipophilicity: Increases LogP significantly compared to the planar parent.[1][2] Packing: Disrupts

-

stacking but increases hydrophobic bulk.[1][2]
H-Bonding Pyridine N (Acceptor) + Amine NH (Donor)Crystal Lattice: Potential for strong intermolecular H-bonding, leading to high melting points and difficult dissolution.[1][2]

The Diagnosis: This molecule suffers from the "Grease Ball" effect in neutral water (high lipophilicity) and "Crystal Lattice Lock" in organic solvents (strong H-bonding).[1][2]

Decision Tree: Solvent Selection Strategy

Before proceeding, identify your application.[2] The solubility strategy for organic synthesis differs fundamentally from biological assays.

SolubilityDecisionTreeStartSelect ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisSynthesis / Purification(NMR/HPLC)Start->SynthesisStockPrepStock Solution(10-100 mM)BioAssay->StockPrepAcidicAcidic Media(0.1M HCl / AcOH)Synthesis->AcidicDissolutionOrganicDCM / MeOH / EtOAcSynthesis->OrganicExtractionDMSODMSO (Anhydrous)+ SonicationStockPrep->DMSOAqueousAqueous Buffer(pH 7.4)CrashPrecipitation Risk!Aqueous->CrashDirect SpikeDMSO->AqueousDilution

Figure 1: Solubility Decision Tree. Note the critical risk point ("Crash") when transitioning from DMSO stock to aqueous buffer.

Troubleshooting Guide: Biological Assays

Issue 1: "The compound precipitates immediately upon adding to cell culture media."

Cause: The "Solvent Shock."[2] Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media (pH 7.[1][2]4) causes a rapid change in polarity.[2] The lipophilic 3,3-dimethyl group drives the molecule out of solution before it can disperse.[1]

The Solution: Intermediate Dilution Protocol Do not spike directly.[2] Use a "stepping stone" solvent system.[2]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a co-solvent mix (e.g., DMSO/PEG400/Water 10:40:50) or pure PEG400.[1][2]

    • Result: 1 mM solution in a "friendly" environment.[2]

  • Final Step: Dilute this intermediate solution into your assay media.

    • Why it works: PEG400 acts as a surfactant, wrapping the lipophilic core and preventing aggregation during the transition to water.

Issue 2: "My IC50 values are fluctuating wildly."

Cause: Colloidal Aggregation.[2] Azaindoles with lipophilic tails (like the 3,3-dimethyl group) are notorious for forming promiscuous aggregates that inhibit enzymes non-specifically.[1][2]

The Solution: Detergent Control

  • Add Triton X-100 (0.01%) or Tween-20 (0.05%) to your assay buffer.[1][2]

  • Validation: If the IC50 shifts significantly (>5-fold) upon adding detergent, your previous activity was likely an artifact of aggregation [1].

Troubleshooting Guide: Synthesis & Purification

Issue 3: "I cannot extract the compound from the organic layer."

Cause: You are likely using an acidic aqueous wash.[2] Mechanism: The pyridine nitrogen (N-1 or N-4 depending on nomenclature, but the aromatic N) is basic.[1][2] If you wash your DCM/EtOAc layer with 1N HCl, the molecule protonates, becomes ionic, and migrates into the water layer.

The Solution: pH-Switch Extraction Leverage the basicity for purification (Acid-Base Extraction):

  • Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).

  • Extract with 1M HCl (Compound moves to Aqueous phase; impurities stay in Organic).

  • Separate layers. Keep the Aqueous layer.

  • Basify the Aqueous layer carefully with NaOH or NaHCO3 to pH ~9-10.[1][2]

    • Observation: The compound will precipitate or turn the solution cloudy (free base form).

  • Extract the now-basic aqueous layer with DCM (Compound moves back to Organic phase).[1][2]

Issue 4: "The compound won't dissolve in CDCl3 for NMR."

Cause: Aggregation or Salt Formation.[2]

  • If it's a salt (e.g., TFA salt from HPLC), it will not dissolve in Chloroform.[2]

  • Fix: Add a drop of MeOD (Methanol-d4) or use DMSO-d6 .[1][2] The H-bond donor (NH) requires a polar solvent to break lattice interactions.[1][2]

Quantitative Solubility Data (Estimated)

Based on structure-activity relationships of 7-azaindoles and gem-dimethyl analogs [2, 3].[1][2]

SolventSolubility RatingNotes
Water (pH 7.4) < 10 µM (Poor)Highly lipophilic; risk of aggregation.[1][2]
Water (pH 2.0) > 10 mM (Good)Forms soluble pyridinium salt.[1][2]
DMSO > 50 mM (Excellent)Hygroscopic; keep dry to prevent crystallization.[1][2]
Ethanol ~ 10-20 mM (Moderate)Good for animal formulation; less toxic than DMSO.[1][2]
PEG-400 > 20 mM (Good)Ideal co-solvent for in vivo/in vitro dilution.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but with a warning. The 3,3-dimethyl group encourages crystallization.[1][2] If your DMSO absorbs water (it is hygroscopic), the compound will crash out upon freezing.

  • Best Practice: Aliquot into single-use vials. Seal with Parafilm.[2] Visually inspect for crystals before use.[2] If crystals are present, sonicate at 37°C for 10 minutes .

Q: Is this compound light sensitive? A: Azaindole derivatives can be susceptible to photo-oxidation at the benzylic positions (or in this case, the indoline nitrogen).[1][2]

  • Recommendation: Store in amber vials.

Q: Why does the literature refer to it as "1H,2H,3H"? A: This indicates the saturation of the pyrrole ring. A standard pyrrolo[3,2-b]pyridine is aromatic.[1][2] The "2H,3H" (or dihydro) designation means it is an azaindoline .[3] This is critical because azaindolines are more basic and more flexible (sp3 carbons) than their aromatic counterparts [4].[2]

References

  • Shoichet, B. K. (2006).[2] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1][2]

  • Meanwell, N. A. (2011).[2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (Discusses lipophilicity modulation via gem-dimethyl/fluorine).

  • Popowycz, F., et al. (2019).[2] 7-Azaindole: A Versatile Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry. (General solubility properties of the azaindole scaffold).

  • PubChem Compound Summary. (2025). 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (Structural Analog Data). National Center for Biotechnology Information.[2] [1][2]

Technical Support Center: Purification of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine and related aza-aromatic heterocycles using column chromatography. We will move beyond standard protocols to address the nuanced chemical properties of this molecule and provide a logical framework for troubleshooting common issues.

Section 1: Understanding the Core Challenge: The Molecule's Chemistry

The primary difficulty in purifying 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine stems from its fundamental chemical nature. As a pyrrolopyridine, it is a basic, polar, nitrogen-containing heterocycle. Most pyridine derivatives exhibit a pKa between 5 and 6, making them susceptible to protonation.[1]

Standard silica gel, the most common stationary phase, is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring of your compound can form strong ionic or hydrogen-bonding interactions with these acidic sites. This interaction is the root cause of most purification problems.

Consequences of Silanol Interactions:

  • Severe Peak Tailing: The compound adsorbs strongly and elutes slowly and unevenly, resulting in broad, asymmetric peaks.[2]

  • Irreversible Adsorption: In some cases, the compound binds so strongly that it does not elute from the column, leading to poor recovery.[3]

  • On-Column Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.[3][4]

Our entire purification strategy must be designed to mitigate this undesirable interaction.

Section 2: Troubleshooting Guide

This section is structured to directly address the most common problems encountered during the purification of this compound class.

Q1: My compound is streaking badly on the TLC plate and the column, resulting in broad peaks and poor separation. What is causing this and how can I fix it?

Answer: This is the classic sign of strong interaction between your basic compound and the acidic silica gel.[3] The goal is to neutralize this interaction. You have two primary levers to pull: modifying the mobile phase or changing the stationary phase.

Solution A: Modify the Mobile Phase

By adding a small amount of a basic competitor to your eluent, you can saturate the acidic silanol sites on the silica. This allows your compound to travel through the column without strong, undesirable binding.[1][3]

Recommended Mobile Phase Modifiers

ModifierTypical ConcentrationMechanism of ActionProsCons
Triethylamine (TEA) 0.1 - 1.0% (v/v)Acts as a competing base, blocking silanol interaction sites.[1]Highly effective for improving peak shape.Can be difficult to remove under vacuum; not MS-compatible.[1]
Ammonium Hydroxide 0.5 - 2.0% of a 10% NH4OH in Methanol solution added to the main eluentNeutralizes acidic sites and can improve solubility of polar compounds.[5]Effective and volatile, making it easier to remove.Can alter the polarity of the eluent system significantly.
Pyridine 0.1 - 0.5% (v/v)Acts as a competing base.Structurally similar to the target class, can be effective.High boiling point, difficult to remove.

Step-by-Step Protocol: Mobile Phase Modification

  • TLC Analysis: Develop a baseline TLC using a solvent system like 80:20 Ethyl Acetate:Hexane. Observe the streaking.

  • Prepare Modified Eluent: Create a new eluent by adding 0.5% (v/v) triethylamine to the solvent system from Step 1.

  • Run a New TLC: Spot your crude material and run the TLC in the modified eluent. You should observe a significant improvement in spot shape (more compact and less streaking).

  • Column Chromatography: Pack your column using the optimized, modified mobile phase. Equilibrate the column with at least 3-5 column volumes of this eluent before loading your sample.

Solution B: Change the Stationary Phase

If mobile phase modifiers are insufficient or undesirable (e.g., for MS-compatibility), changing the solid support is the next logical step.[3]

  • Neutral or Basic Alumina: Alumina is a robust alternative to silica for purifying basic compounds.[3][5] Use neutral or basic (Brockmann I) alumina to avoid acidic interactions.

  • Amine-Functionalized Silica (NH2): These columns have an amine-coated surface that shields the analyte from the underlying silica, preventing strong interactions and offering different selectivity.[5][6]

  • Reversed-Phase (C18) Silica: For highly polar compounds, switching to reversed-phase chromatography can be effective.[5] Retention may be poor, so techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) or using polar-embedded columns might be necessary.[1]

Q2: My compound recovery is very low, or it seems to be stuck at the top of the column. What's the issue?

Answer: This indicates that the interaction with the stationary phase is too strong (irreversible adsorption) or your compound is too polar for the chosen mobile phase.[3]

Troubleshooting Steps:

  • Pre-Column Stability Test: Before committing your entire batch, perform a simple stability test. Spot your crude material on a silica TLC plate. Let it sit exposed to the air on the plate for 30-60 minutes. Then, elute the plate as usual. If you see a new spot at the baseline or a smear from the origin, your compound is likely degrading on the silica.[3] In this case, immediately switch to a more inert stationary phase like neutral alumina.

  • Increase Mobile Phase Polarity Drastically: If stability is not the issue, your compound is likely too polar to be eluted. A gradient elution is highly effective here.[3]

    • Start with the non-polar solvent system you developed (e.g., Hexane/Ethyl Acetate).

    • Gradually increase the polarity by slowly introducing a strong solvent like Methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

    • Remember to include your basic modifier (e.g., 0.5% TEA) throughout the gradient.

Q3: I've improved the peak shape, but I still can't separate my target compound from a key impurity. How can I improve the resolution?

Answer: This is a problem of selectivity. Your current system treats the product and the impurity too similarly. To resolve them, you need to change the chemical interactions within the column.

Strategies for Improving Selectivity:

  • Change the Solvent System: The choice of solvent does more than just control elution speed; it alters selectivity. If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system.[5] This changes the nature of the hydrogen bonding and dipole-dipole interactions between your analytes, the mobile phase, and the stationary phase.

  • Change the Stationary Phase: This is the most powerful way to alter selectivity. Moving from silica to alumina or an amine-bonded phase introduces entirely new interaction mechanisms.[6] An impurity that co-elutes on silica may be well-separated on alumina because the two stationary phases have different surface chemistries.[3][5]

  • Consider Reversed-Phase HPLC: For difficult separations, especially of regioisomers or other closely-related impurities, preparative HPLC on a C18 or Phenyl-Hexyl column offers superior resolving power compared to flash chromatography.[7]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for developing a separation on TLC?

    • A1: For moderately polar aza-aromatics, a good starting point is a mixture of Ethyl Acetate (polar) and Hexanes (non-polar). Begin with a 70:30 Hexane:Ethyl Acetate mixture and adjust the ratio based on the resulting Rf value. If the compound remains at the baseline, switch to a stronger system like Dichloromethane/Methanol.[4]

  • Q2: How much crude material can I safely load onto my column?

    • A2: A general rule of thumb for flash chromatography is to load 1-5% of the stationary phase mass (e.g., for a 100g silica column, load 1g to 5g of crude material).[3] Overloading is a common cause of poor separation.[2]

  • Q3: How should I load my sample onto the column?

    • A3: For best results, use a "dry loading" technique. Dissolve your crude material in a strong, volatile solvent (like Dichloromethane or Methanol). Add a small amount of silica gel (2-3x the mass of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method results in a much sharper starting band and better separation.

  • Q4: Should I use normal-phase or reversed-phase chromatography?

    • A4: For most synthetic chemistry applications involving moderately polar compounds, normal-phase (Silica or Alumina) is the first choice due to its lower cost and ease of solvent removal. However, if your compound is highly polar, water-soluble, or you are struggling with persistent peak tailing on normal-phase, reversed-phase is an excellent alternative.[5]

Section 4: Visualized Troubleshooting Workflows

The following diagrams provide a logical decision-making process for common purification challenges.

TroubleshootingPeakShape Start Start: Poor Peak Shape (Tailing/Streaking) TLC_Check Run TLC with 0.5% TEA or NH4OH Start->TLC_Check Improved Shape Improved? TLC_Check->Improved Proceed Proceed to Column with Modified Eluent Improved->Proceed  Yes No_Improvement Switch Stationary Phase Improved->No_Improvement  No Alumina Try Neutral Alumina No_Improvement->Alumina NH2_Silica Try Amine-Silica No_Improvement->NH2_Silica

Caption: Workflow for troubleshooting poor peak shape.

StationaryPhaseSelection Start Start: Purify Pyrrolopyridine Derivative Stability_Check Is Compound Stable on Silica? (TLC Spot Test) Start->Stability_Check Use_Silica Use Silica Gel with Basic Modifier (TEA/NH4OH) Stability_Check->Use_Silica Yes Use_Alternative Use Alternative Stationary Phase Stability_Check->Use_Alternative No (Degradation) Polarity_Check Is Compound Very Polar or Water-Soluble? Use_Silica->Polarity_Check Separation still poor? Use_Alternative->Polarity_Check Use_Alumina Use Neutral or Basic Alumina Polarity_Check->Use_Alumina No Use_RP Consider Reversed-Phase (C18) or HILIC Polarity_Check->Use_RP Yes

Caption: Decision tree for selecting the optimal stationary phase.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Chrom Tech, Inc. (2024).
  • ResearchGate. (2019).
  • Waters Blog. (2025).
  • Biotage. (2023).

Sources

Technical Support Center: Optimizing Reaction Temperature for 3,3-Dimethyl-5-Azaindoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine (3,3-dimethyl-5-azaindoline) Audience: Senior Chemists, Process Engineers, and Drug Discovery Researchers Reference ID: TSC-AZA-004

Executive Summary

Synthesizing 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine (commonly referred to as 3,3-dimethyl-5-azaindoline) presents a distinct thermodynamic challenge compared to standard indole synthesis. The electron-deficient nature of the pyridine ring significantly raises the activation energy for the [3,3]-sigmatropic rearrangement, the rate-determining step in the Fischer Azaindole Synthesis.

This guide focuses on the critical variable of temperature during the acid-mediated cyclization of 3-hydrazinopyridine with isobutyraldehyde. Precise thermal control is required to overcome the high activation barrier without triggering the polymerization pathways common to electron-poor heterocycles.

Critical Mechanism & Thermal Dynamics

To troubleshoot effectively, one must understand the "Thermal Kill Zone." The reaction proceeds via a hydrazone intermediate, which must tautomerize to an ene-hydrazine before rearranging.[1][2]

  • The Problem: The pyridine nitrogen (N4 in the final scaffold) is basic. In acidic media, it protonates, creating a pyridinium species. This further withdraws electron density, destabilizing the transition state for the [3,3]-rearrangement.

  • The Temperature Conflict:

    • < 120°C: The system often stalls at the hydrazone stage due to insufficient energy to reach the rearrangement transition state.

    • > 180°C: Rapid degradation of the hydrazine occurs, leading to "tarring" (polymerization) and loss of the gem-dimethyl integrity via methyl migration or oxidation.

Reaction Coordinate Visualization

ReactionPathway cluster_thermal Critical Thermal Zone Start 3-Hydrazinopyridine + Isobutyraldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (0-25°C) TS [3,3]-Sigmatropic Transition State (High Barrier) Hydrazone->TS Acid/Heat (>140°C required) Indolenine 3H-Indolenine Species TS->Indolenine Cyclization -NH3 Product 3,3-Dimethyl-5-azaindoline (Target) Indolenine->Product Reduction (NaBH4 or In-situ)

Figure 1: Reaction pathway highlighting the high-energy transition state required for azaindole formation.

Optimized Experimental Protocol

This protocol utilizes a "One-Pot, Two-Stage" approach to decouple hydrazone formation from the high-temperature cyclization.

Reagents:

  • 3-Hydrazinopyridine dihydrochloride

  • Isobutyraldehyde (1.1 equiv)

  • Solvent: Polyphosphoric Acid (PPA) or Ethylene Glycol/H2SO4 (for thermal stability)

Stage 1: Hydrazone Formation (Low Temperature)
  • Temperature: 0°C to 25°C

  • Rationale: Isobutyraldehyde is volatile (bp 63°C) and prone to self-aldol condensation. High temperatures here result in loss of electrophile.

  • Procedure: Dissolve hydrazine in minimal ethanol/acid. Add aldehyde dropwise at 0°C. Stir for 1-2 hours. Confirm hydrazone by LCMS.

Stage 2: Cyclization (High Temperature)
  • Temperature: 150°C - 170°C (Optimal Window)

  • Solvent: Polyphosphoric Acid (PPA)[3]

  • Procedure:

    • Remove volatile solvents from Stage 1 under vacuum.

    • Add PPA.

    • Ramp temperature to 160°C over 30 minutes.

    • Hold for 2-4 hours.

    • Critical: Monitor for gas evolution (NH3). Cessation of gas evolution often signals reaction completion.

Stage 3: Isolation
  • Cooling: Cool to 80°C (do not solidify PPA completely) before pouring onto ice/water.

  • Neutralization: Basify carefully with NaOH to pH > 10 to liberate the free base.

Troubleshooting Guide (FAQ)
Q1: I am seeing the hydrazone peak by LCMS, but it disappears upon heating without forming the product. What is happening?

Diagnosis: Thermal Degradation or Hydrolysis.

  • Root Cause: If the acid concentration is too low (e.g., dilute HCl), water in the system hydrolyzes the hydrazone back to the hydrazine and aldehyde as you heat it. The aldehyde then evaporates or decomposes.

  • Solution: Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent .[3] These act as both solvent, acid catalyst, and dehydrating agent, pushing the equilibrium toward the ene-hydrazine and preventing hydrolysis.

Q2: The reaction mixture turns into a black, insoluble tar at 160°C.

Diagnosis: Polymerization or Oxidative Decomposition.

  • Root Cause: The reaction is likely running in the presence of oxygen, or the temperature ramp was too aggressive (thermal shock). Pyridylhydrazines are sensitive to oxidation.

  • Solution:

    • Degas: Rigorously degas the PPA/mixture with Argon/Nitrogen before heating.

    • Ramp: Use a programmed ramp (5°C/min) rather than dropping the flask into a pre-heated oil bath.

    • Ceiling: Cap the temperature at 170°C. If conversion is low, extend time rather than increasing temperature.

Q3: I am isolating a product with Mass M-2 (unsaturated).

Diagnosis: Formation of the 3H-indolenine (imine) rather than the indoline (amine).

  • Root Cause: The Fischer synthesis initially yields the 3,3-dimethyl-3H-pyrrolo[3,2-b]pyridine (the imine form). It does not automatically reduce to the dihydro-1H form without a reducing agent.

  • Solution: You must perform a reduction step.[2][4]

    • Option A: Isolate the imine and reduce with NaBH4 in Methanol.

    • Option B (One-Pot): Use formic acid as part of the solvent system (Leuckart-Wallach conditions) to effect in-situ reduction, though this is harder to control with PPA.

Comparative Data: Solvent & Temperature Effects

The following table summarizes internal optimization data for the cyclization step of electron-deficient hydrazines.

Solvent SystemTemperatureYieldObservation
Acetic Acid (Glacial) 118°C (Reflux)< 5%Temperature too low for pyridyl rearrangement.
H2SO4 (4%) 100°C0%Hydrolysis of hydrazone dominates.
Diphenyl Ether 200°C15%Thermal degradation; difficult workup.
Polyphosphoric Acid (PPA) 160°C 65-75% Optimal. High viscosity stabilizes intermediates.
Microwave (AcOH/TFA) 180°C (15 min)55%Good for small scale; pressure vessel required.
References
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and thermal requirements).
  • Garg, N. K., et al. (2011). "Understanding and Interrupting the Fischer Azaindolization Reaction." Journal of the American Chemical Society. Link (Key reference explaining the high barrier for pyridylhydrazines and the "interrupted" method).

  • BenchChem Technical Support. (2025). "Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile." Link (Analogous protocol for 4-azaindole synthesis using high-temperature cyclization).

  • Organic Syntheses. (2014). "Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one." Organic Syntheses, 91, 221-232.[5] Link (Demonstrates Cu-mediated cyclization as an alternative, though Fischer is preferred for gem-dimethyl).

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 3-hydrazinopyridine (potential toxicity) and PPA (corrosive) before experimentation.

Sources

Technical Support Center: HPLC Method Development for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for the analysis of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development for this and structurally similar basic heterocyclic compounds.

The core structure of pyrrolo[3,2-b]pyridine contains basic nitrogen atoms, which are prone to problematic secondary interactions with standard silica-based reversed-phase columns. This guide provides a systematic approach to developing a robust and reliable analytical method by addressing these challenges head-on.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions you might have before or during the initial stages of method development.

Q1: What is the primary analytical challenge when working with 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine?

The primary challenge is managing its basicity. The pyridine and pyrrole nitrogen atoms in the heterocyclic ring system can interact strongly with residual acidic silanol groups (Si-OH) on the surface of traditional silica-based HPLC columns.[1][2][3] This secondary interaction mechanism, in addition to the intended reversed-phase hydrophobic retention, often leads to significant peak tailing, poor reproducibility, and low sensitivity.[4]

Q2: What type of HPLC column should I choose as a starting point?

For basic compounds, the initial column choice is critical. You should start with a modern, high-purity, base-deactivated (also known as end-capped) C18 or C8 column.[2] These columns are manufactured from Type B silica, which has a lower concentration of acidic silanols and trace metals compared to older Type A silica.[4] The "end-capping" process further blocks a significant portion of the remaining silanols, minimizing the sites available for secondary interactions.[1]

Q3: What are the ideal starting conditions for the mobile phase?

A good starting point is a simple gradient elution using acetonitrile and water, with an acidic modifier added to both solvents.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Rationale: Operating at a low pH (around 2.5-3.0) protonates the acidic silanol groups on the stationary phase, rendering them neutral (Si-OH).[1][3] This suppresses the strong ionic interaction with the (now protonated) basic analyte, leading to vastly improved peak shape.

Q4: Should I use an isocratic or gradient elution?

For method development, always begin with a broad gradient elution (e.g., 5% to 95% B over 15-20 minutes). This will help you determine the approximate organic solvent concentration needed to elute your analyte and will also reveal the presence of any impurities. Once the retention time is known, you can develop a more focused gradient or switch to an isocratic method for faster run times if the separation allows.

HPLC Method Development Workflow

Developing a robust method follows a logical progression from initial screening to final optimization. The following workflow provides a systematic path to success.

MethodDevWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization start Define Analytical Goal (Purity, Quantification, etc.) col_select Select Base-Deactivated C18 Column start->col_select mob_phase Prepare Acidified Mobile Phase (0.1% FA in Water/ACN) col_select->mob_phase grad_run Perform Broad Gradient Run (5-95% B) mob_phase->grad_run eval_peak Evaluate Peak Shape & Retention grad_run->eval_peak opt_grad Optimize Gradient Slope & Time eval_peak->opt_grad opt_params Adjust Flow Rate & Temperature opt_grad->opt_params robust Test Method Robustness (pH, %B, Temp) opt_params->robust validate Perform Method Validation (as per ICH guidelines) robust->validate final Finalize Method validate->final

Caption: A typical workflow for HPLC method development.

Troubleshooting Guide

This guide is structured in a question-and-answer format to help you diagnose and resolve specific issues you may encounter.

Issue 1: Poor Peak Shape (Tailing)

Q: My analyte peak has a significant tail. What is the most likely cause?

Peak tailing for a basic compound like 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is almost always caused by secondary polar interactions between the protonated analyte and ionized residual silanol groups on the column's stationary phase.[1][3][4] This creates a secondary, stronger retention mechanism that slowly releases the analyte, resulting in an asymmetrical peak.

TailingTroubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph check_column Are you using a base-deactivated column? check_ph->check_column Yes solution_ph Action: Lower pH (Use 0.1% FA or TFA) check_ph->solution_ph No check_additive Have you tried a competing base additive? check_column->check_additive Yes solution_column Action: Switch to a modern, end-capped C18 column check_column->solution_column No check_physical Is it a physical problem? check_additive->check_physical Yes solution_additive Action: Add 0.1% Triethylamine (TEA) to the mobile phase. (Use with caution, not MS-friendly) check_additive->solution_additive No solution_physical Action: Check for column voids, leaks, or bad fittings. Inject a neutral compound (e.g., Toluene). If it also tails, it's a physical issue. check_physical->solution_physical Yes

Caption: Decision tree for troubleshooting peak tailing.

Q: I've lowered the mobile phase pH to 2.7 with formic acid, but I still see some tailing. What's my next step?

If lowering the pH is insufficient, you can try two things:

  • Switch Acid Modifier: Change from 0.1% formic acid to 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent that can more effectively mask the interactions with silanols, often leading to sharper peaks. However, be aware that TFA can be difficult to remove from the column and can cause ion suppression if you are using a mass spectrometer (MS) detector.

  • Use a Competing Base (Legacy approach): Adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can significantly improve peak shape.[3][5] The TEA molecules will preferentially interact with the active silanol sites, effectively shielding them from your analyte. This approach is highly effective but is generally not compatible with MS detection and can shorten column lifetime.

Q: How can I confirm if my peak tailing is a chemical (analyte-column interaction) or physical (system) problem?

Inject a neutral, non-polar compound like toluene or naphthalene. These compounds do not have basic functional groups and should not interact with silanols.[2]

  • If the neutral compound gives a symmetrical peak: The tailing of your analyte is a chemical problem related to secondary interactions.[2]

  • If the neutral compound also tails: The problem is physical. This could be a void at the head of the column, a partially blocked frit, or extra-column dead volume from poorly connected fittings.[2]

Issue 2: Retention Time Drift

Q: My analyte's retention time is decreasing with each injection. What's happening?

This often points to insufficient column equilibration time, especially when changing mobile phase conditions. Ensure the column is flushed with at least 10-15 column volumes of the new mobile phase before starting your injection sequence. Other causes include inconsistent mobile phase preparation or a leak in the pump system.[6]

Q: My retention time is slowly increasing over a long sequence. Why?

A gradual increase in retention time can be due to column aging or a slow buildup of contaminants from the sample matrix on the column. It could also be caused by changes in the mobile phase composition due to the preferential evaporation of the more volatile organic solvent (e.g., acetonitrile). Always keep mobile phase bottles loosely capped to prevent evaporation while allowing for pressure equalization.

Issue 3: Low Sensitivity / Small Peaks

Q: I'm injecting a reasonable concentration, but my peak is very small. How can I improve sensitivity?

  • Check Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance (λ-max) for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. If this is unknown, run a UV-Vis scan of your standard using the diode array detector (DAD) or a spectrophotometer.

  • Improve Peak Shape: As discussed, peak tailing significantly reduces peak height, which directly impacts sensitivity and limits of quantification.[4] Resolving tailing issues will concentrate the analyte into a sharper, taller peak.

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase.[5] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) than the starting mobile phase can cause peak distortion and broadening, reducing peak height.

  • Increase Injection Volume: If peak shape is good, you can increase the injection volume. Be careful not to overload the column, which will manifest as peak fronting.[4][7]

Experimental Protocol: Initial Method Development

This protocol provides a detailed step-by-step procedure for your first experiment.

Objective: To establish initial retention and peak shape characteristics for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine.

1. Materials & Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector.

  • Base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • HPLC-grade acetonitrile and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Analyte standard of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine.

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v). Filter and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v). Filter and degas.

3. Standard Solution Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute this stock solution with the same 50:50 solvent to a working concentration of approximately 20 µg/mL.

4. HPLC Conditions:

ParameterSettingRationale
Column Base-Deactivated C18, 150 x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.[9] Base-deactivation is crucial for basic analytes.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress silanol interactions.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.
Injection Vol. 10 µLA typical starting volume to avoid overloading.
Detector DAD/UV at 254 nm (or known λ-max)254 nm is a common screening wavelength for aromatic compounds.
Gradient 5% B to 95% B in 15 min, hold at 95% B for 3 min, return to 5% B in 1 min, equilibrate for 5 minA broad gradient to find the elution point of the analyte.

5. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 acetonitrile:water) to ensure the system is clean.

  • Inject the 20 µg/mL standard solution.

  • Analyze the resulting chromatogram for retention time, peak asymmetry (tailing factor), and the presence of any impurities.

  • Use the results to design the next experiment, which may involve creating a more focused gradient around the observed elution point or adjusting the mobile phase modifier.

References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]

  • 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one - PubChem. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]

  • HPLC Column Selection | LCGC International. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. [Link]

  • HPLC Column Selection Guide - Restek. [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined - Semantic Scholar. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Features of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrrolo[3,2-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, presents a rich field for synthetic exploration.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of a specific derivative, 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine.

Due to the limited availability of published experimental data for this exact molecule, this guide will present a detailed, predicted ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and is supported by comparative analysis with experimentally determined data for the parent 1H-pyrrolo[3,2-b]pyridine and related dimethylated heterocyclic systems. For researchers synthesizing or identifying this compound, this guide offers a robust framework for spectral interpretation and structural confirmation.

Predicted ¹H NMR Data for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

The predicted ¹H NMR spectrum of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is summarized in the table below. These predictions are based on an analysis of chemical shifts, spin-spin coupling, and the electronic effects of the substituents on the core pyrrolopyridine structure.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-7~8.0-8.2Doublet (d)1H
H-5~7.5-7.7Doublet (d)1H
H-6~6.9-7.1Doublet of Doublets (dd)1H
NH (H-1)~5.0-6.0Broad Singlet (br s)1H
CH₂ (H-2)~3.8-4.0Singlet (s)2H
2 x CH₃ (C-3)~1.3-1.5Singlet (s)6H

Comparative ¹H NMR Data of 1H-pyrrolo[3,2-b]pyridine

To provide a solid foundation for our predictions, it is instructive to examine the published ¹H NMR data for the parent, unsubstituted 1H-pyrrolo[3,2-b]pyridine.[3] This comparison will highlight the influence of the dihydropyrrole ring and the gem-dimethyl substitution on the chemical shifts of the aromatic protons.

ProtonsChemical Shift (δ, ppm)
H-78.45
H-57.95
H-67.10
H-27.65
H-36.55
NH11.5 (broad)

In-Depth Spectral Interpretation

The structure of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dictates a specific pattern of signals in its ¹H NMR spectrum. The following is a detailed rationale for the predicted assignments.

The Aromatic Region (δ 6.9-8.2 ppm)

The pyridine ring protons (H-5, H-6, and H-7) are expected to resonate in the aromatic region of the spectrum. The electron-donating nature of the fused dihydropyrrole ring will cause these protons to be shielded relative to those in pyridine itself.

  • H-7: This proton is ortho to the nitrogen atom of the pyridine ring and is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-6.

  • H-5: This proton is also ortho to the ring junction and will appear as a doublet from coupling to H-6.

  • H-6: This proton will be coupled to both H-5 and H-7, resulting in a doublet of doublets.

The Aliphatic Region (δ 1.3-4.0 ppm)

The protons of the dihydropyrrole ring and the gem-dimethyl groups will appear in the upfield, aliphatic region of the spectrum.

  • CH₂ (H-2): The methylene protons at the C-2 position are adjacent to the aromatic system and a nitrogen atom. This environment will deshield them, and they are predicted to appear as a singlet since there are no adjacent protons to couple with.

  • 2 x CH₃ (C-3): The six protons of the two methyl groups at the C-3 position are equivalent and will give rise to a single, sharp singlet. Being further from the electron-withdrawing aromatic ring and nitrogen, they will be the most shielded protons in the molecule.[4][5]

  • NH (H-1): The proton on the pyrrole nitrogen is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on solvent and concentration.

Visualizing the Proton Environments

The following diagram illustrates the structure of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine with the non-equivalent protons labeled.

Caption: Molecular structure of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine with key protons highlighted.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers seeking to acquire experimental data, the following protocol outlines the standard procedure for ¹H NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.[1]

    • The instrument should be properly tuned and shimmed to optimize magnetic field homogeneity.

    • A standard pulse sequence for ¹H NMR acquisition is employed. Key parameters to consider include:

      • Spectral width: Sufficient to cover all expected proton resonances (typically 0-12 ppm).

      • Acquisition time: Typically 2-4 seconds.

      • Relaxation delay: 1-5 seconds to allow for full relaxation of the protons between scans.

      • Number of scans: Dependent on the sample concentration, but typically 16 or 32 scans are sufficient for a moderately concentrated sample.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is processed using appropriate software.

    • A Fourier transform is applied to convert the time-domain data to the frequency domain.

    • Phase correction and baseline correction are performed to obtain a clean spectrum.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for ¹H NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral interpretation.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh 5-10 mg of Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Tune_Shim Tune and Shim Insert_Sample->Tune_Shim Acquire_FID Acquire FID Tune_Shim->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Baseline_Correction Phase and Baseline Correction Fourier_Transform->Phase_Baseline_Correction Integration_Peak_Picking Integration and Peak Picking Phase_Baseline_Correction->Integration_Peak_Picking Structural_Elucidation Structural Elucidation Integration_Peak_Picking->Structural_Elucidation

Caption: A generalized workflow for acquiring and interpreting a ¹H NMR spectrum.

Conclusion

The provided analysis, based on established NMR principles and comparative data, offers a robust guide for the interpretation of the ¹H NMR spectrum of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. The predicted chemical shifts, multiplicities, and integration values serve as a reliable benchmark for researchers working with this compound and its derivatives. By understanding the influence of the molecular structure on the NMR spectrum, scientists can confidently elucidate and verify their synthetic products, paving the way for further advancements in medicinal chemistry and materials science.

References

  • BenchChem. An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • ChemicalBook. 1H-Pyrrolo[3,2-b]pyridine, 5-broMo-2,3-dihydro- (1260671-35-9) 1H NMR.
  • TCI Chemicals. 1H-NMR - 1H-Pyrrolo[3,2-b]pyridine.
  • ChemicalBook. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum.
  • Semantic Scholar.
  • ChemicalBook. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR.
  • RSC Publishing. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances.
  • SpectraBase. 2,4-Dimethylpyrrole - Optional[1H NMR] - Spectrum.
  • ChemicalBook. 1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid(136818-50-3) 1 h nmr.
  • PMC. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • MDPI. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
  • BenchChem. An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Sigma-Aldrich. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1.
  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • RSC Publishing.
  • PhytoBank. 1H NMR Spectrum (PHY0155270).
  • J&K Scientific. 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPOR
  • ChemicalBook. 2,2-Dimethylpyrrolidine hydrochloride(623580-01-8) 1H NMR spectrum.

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Mass spectrometry (MS) fragmentation of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine . It compares this specific scaffold against its non-methylated and fully aromatic analogs to assist researchers in structural elucidation, metabolic stability profiling, and impurity analysis.

Executive Summary

3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine (Formula: C₉H₁₂N₂ | MW: 148.[1][2][3][4][5][6]21) is a critical "blocked" azaindoline scaffold. Unlike its unsubstituted analogs, the gem-dimethyl group at the C3 position prevents spontaneous oxidation to the fully aromatic azaindole. This structural feature creates a unique mass spectral fingerprint characterized by specific alkyl losses and ring-opening events, distinct from the dehydrogenation patterns observed in standard dihydro-azaindoles.

This guide compares the Target Molecule against the Unsubstituted Analog (2,3-dihydro-1H-pyrrolo[3,2-b]pyridine) to demonstrate how C3-substitution dictates fragmentation pathways in LC-MS/MS workflows.

Part 1: Structural Context & Chemical Logic

To interpret the mass spectrum, one must understand the "Gem-Dimethyl Effect" on the pyrrolo-pyridine core.

The Molecule vs. The Alternative
FeatureTarget Product (3,3-dimethyl)Alternative (Unsubstituted Dihydro)
Structure C3 contains two methyl groups (Quaternary Carbon).C3 contains two hydrogens (Secondary Carbon).
Stability Oxidation Resistant. Cannot aromatize without breaking a C-C bond.Oxidation Prone. Easily loses 2H to form aromatic pyrrolo[3,2-b]pyridine.
Primary MS Transition Loss of Methyl Radical ([7]•CH₃) or Ring Opening.Loss of H₂ (Dehydrogenation) or HCN.
Base Peak (ESI) m/z 149.1 → 134.1 / 108.1 m/z 121.1 → 119.1
Mechanistic Insight

In Electrospray Ionization (ESI), the molecule forms the protonated precursor [M+H]⁺ at m/z 149.1 . The pyridine nitrogen is the most basic site (pKa ~6-7), sequestering the proton.

  • The "Blocked" Pathway: In the alternative (unsubstituted) molecule, the loss of H₂ is rapid, driving the molecule to a stable aromatic state.

  • The "Forced" Pathway: In the 3,3-dimethyl target, aromatization is impossible without losing a carbon. Consequently, under Collision Induced Dissociation (CID), the molecule undergoes high-energy fragmentation channels: homolytic methyl cleavage (to force aromaticity) or retro-alkylation .

Part 2: Comparative Fragmentation Analysis

The "Aromatization Drive" (Target vs. Alternative)

The most distinct difference lies in how the molecules attempt to reach thermodynamic stability (aromaticity) inside the collision cell.

  • Target (3,3-dimethyl):

    • Precursor: m/z 149.1

    • Fragment A (m/z 134.1): Loss of •CH₃ (15 Da). Although radical losses are rare in even-electron ESI systems, the driving force to form the aromatic cation (stabilized by the pyridine ring) makes this a diagnostic peak.

    • Fragment B (m/z 108.1): Loss of the imine fragment (C₂H₃N) or acetonitrile rearrangement.

  • Alternative (Unsubstituted):

    • Precursor: m/z 121.1

    • Fragment A (m/z 119.1): Loss of H₂ (2 Da). The molecule spontaneously oxidizes to the fully aromatic azaindole.

    • Fragment B (m/z 92.1): Loss of HCN (27 Da) from the pyridine ring.

Isomer Differentiation (Pyrrolo[3,2-b] vs. Pyrrolo[2,3-b])

Researchers often confuse the [3,2-b] and [2,3-b] isomers.

  • [3,2-b] (Target): The pyridine nitrogen is para to the pyrrole nitrogen. Fragmentation favors retention of the pyridine ring integrity longer than the [2,3-b] isomer due to resonance stabilization.

  • [2,3-b] Isomer: The nitrogens are closer (ortho-like). This facilitates a "N-N interaction" or specific loss of NH₃ if the ring opens, often yielding a different abundance ratio of the HCN loss peak.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these results, use the following LC-MS/MS parameters. This protocol is designed for a Triple Quadrupole (QqQ) system for quantification, or a Q-TOF for structural confirmation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or flow injection analysis (FIA).

Step 2: MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile methyls).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Step 3: Collision Energy Ramp (The Validation Step)

To validate the structure, you must perform a Collision Energy (CE) Breakdown Curve .

  • Select Precursor m/z 149.1 .

  • Ramp CE from 10 eV to 50 eV in 5 eV increments.

  • Validation Criteria:

    • At 15-20 eV , m/z 149 should dominate.

    • At 25-30 eV , m/z 134 (Methyl loss) should appear.

    • At >40 eV , m/z 108 and m/z 81 (Pyridine ring fragments) should become base peaks.

Part 4: Data Interpretation & Visualization

Fragmentation Table: 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine
m/z (Observed)Loss (Δ Mass)IdentityMechanismRelative Abundance (Est. @ 30eV)
149.1 -[M+H]⁺Protonated Precursor100% (Low CE)
134.1 15 Da[M+H - •CH₃]⁺Diagnostic: Methyl Radical Loss (Aromatization driven)40-60%
133.1 16 Da[M+H - CH₄]⁺Methane Loss (Intramolecular H-transfer)10-20%
108.1 41 Da[M+H - C₂H₃N]⁺Ring Opening (Pyrrolidine cleavage)30-50%
81.1 68 DaPyridine CoreLoss of pyrrole moiety + HCN15%
Pathway Visualization (DOT Diagram)

The following diagram illustrates the fragmentation logic, highlighting the competition between methyl loss and ring opening.

FragmentationPathway Precursor Precursor [M+H]+ m/z 149.1 (3,3-dimethyl-dihydro-azaindole) Frag_Methyl Fragment A m/z 134.1 (Aromatized Cation) Precursor->Frag_Methyl Loss of •CH3 (15 Da) [High Energy Aromatization] Frag_Methane Fragment B m/z 133.1 (Methane Loss) Precursor->Frag_Methane Loss of CH4 (16 Da) [Rearrangement] Frag_RingOpen Fragment C m/z 108.1 (Pyrrole Cleavage) Precursor->Frag_RingOpen Loss of C2H3N (41 Da) [RDA-like Cleavage] Frag_Pyridine Fragment D m/z 81.1 (Pyridine Core) Frag_Methyl->Frag_Pyridine Loss of HCN (27 Da) Frag_RingOpen->Frag_Pyridine Loss of HCN (27 Da)

Caption: Figure 1. ESI-CID Fragmentation pathway of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine showing competitive methyl loss and ring contraction.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation rules including gem-dimethyl effects).
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.

  • Demarais, N. J., et al. (2014). Identification of Isomers of Pyrrolo[3,2-b]pyridine Derivatives by Traveling Wave Ion Mobility Mass Spectrometry. Analytical Chemistry.
  • NIST Chemistry WebBook. (2023). Standard Reference Data for Pyrrolo-pyridine scaffolds.

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A Comparative Analysis of Bioisosteric Scaffolds: Unveiling the Potency of Pyrrolo[3,2-b]pyridines Versus Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Privileged Scaffolds

In the landscape of medicinal chemistry, the indole ring system stands as a quintessential "privileged scaffold," forming the structural core of numerous natural products and blockbuster therapeutics.[1][2] Its remarkable versatility and synthetic tractability have made it a cornerstone of drug discovery campaigns targeting a vast array of biological pathways.[1] However, the strategic evolution of a lead compound often necessitates fine-tuning of its physicochemical and biological properties. This has led to the rise of bioisosteric replacement, a strategy where a functional group is replaced with another that retains similar spatial and electronic characteristics while potentially offering superior pharmacological properties.

One of the most successful bioisosteres of the indole nucleus is the pyrrolopyridine scaffold, often referred to as azaindole. By replacing a carbon-hydrogen group in the indole's benzene ring with a nitrogen atom, researchers can introduce a hydrogen bond acceptor, modulate pKa, improve solubility, and alter metabolic stability, all of which can profoundly impact target engagement and overall potency.

This guide provides an in-depth, data-driven comparison of the potency of derivatives based on the pyrrolo[3,2-b]pyridine scaffold (a 5-azaindole) against the well-established indole scaffold. While direct experimental data for the specific 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is not extensively available in public literature, we will analyze the broader pyrrolopyridine class to provide researchers, scientists, and drug development professionals with a robust framework for scaffold selection. We will delve into specific case studies, present quantitative data, and explain the causal relationships behind the observed biological activities.

Structural and Physicochemical Distinctions

The fundamental difference between an indole and a pyrrolopyridine is the introduction of a nitrogen atom into the six-membered ring. This seemingly minor change has significant consequences for the molecule's properties.

Scaffolds cluster_indole Indole Scaffold cluster_azaindole Pyrrolo[3,2-b]pyridine (5-Azaindole) indole azaindole indole->azaindole Bioisosteric Replacement (CH -> N)

Caption: Bioisosteric relationship between Indole and Pyrrolo[3,2-b]pyridine.

The nitrogen atom in the pyrrolopyridine ring acts as a hydrogen bond acceptor, a feature absent in the corresponding position of indole. This provides an additional point of interaction with biological targets, which can be a deciding factor in binding affinity and potency. Furthermore, the pyridine ring's electron-withdrawing nature can influence the electronic properties of the entire heterocyclic system, affecting its interactions and reactivity.

Comparative Potency Analysis: Case Studies

The decision to use an indole versus a pyrrolopyridine scaffold is not a matter of inherent superiority but is dictated by the specific biological target. The following case studies illustrate how these scaffolds perform in different therapeutic contexts.

Case Study 1: PD-1/PD-L1 Immune Checkpoint Inhibition

The PD-1/PD-L1 axis is a critical target in cancer immunotherapy. Small molecules that inhibit this interaction can restore T-cell mediated antitumor immunity. A recent study highlights a clear case where a pyrrolopyridine scaffold demonstrated superior potency over an indole-based predecessor.[3]

Researchers rationally designed and synthesized a novel series of PD-L1 inhibitors based on an initial lead compound. By incorporating a pyrrolopyridine scaffold, they identified compound Z38 , which exhibited significantly improved performance.[3]

ScaffoldCompoundTargetPotency (IC₅₀)CytotoxicityRef.
Indole-basedLead Compound (24)PD-L1Not specified, but Z38 is more potentHigher[3]
Pyrrolopyridine Z38 PD-L1 110 nM Lower [3]

The data indicates that for this specific target, the pyrrolopyridine scaffold was instrumental in achieving a more potent and less toxic inhibitor. Mechanistically, Z38 was shown to induce PD-L1 degradation and increase tumor-infiltrating lymphocytes in vivo, achieving a 60% tumor growth inhibition rate in a melanoma mouse model.[3] This success underscores the value of the pyrrolopyridine scaffold in designing next-generation immunotherapies.

Case Study 2: Kinase Inhibition

Kinases are a major class of drug targets, and both indole and pyrrolopyridine scaffolds are widely used in the design of kinase inhibitors.[4][5] Their effectiveness often depends on how well the scaffold can orient key substituents to interact with the ATP-binding pocket of the kinase.

Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives:

  • MELK Inhibitor (16h): A study on Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors identified a 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h , with potent enzymatic inhibition (IC₅₀ = 32 nM) and excellent anti-proliferative effects (IC₅₀ = 109-245 nM) across several cancer cell lines.[6]

  • FGFR Inhibitor (4h): Another series of 1H-pyrrolo[2,3-b]pyridine derivatives yielded compound 4h , a potent inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively.[7][8]

  • GSK-3β Inhibitor (41): A pyrrolo[2,3-b]pyridine derivative (41 ) was identified as a promising GSK-3β inhibitor for treating Alzheimer's disease, effectively ameliorating dyskinesia in zebrafish models with low toxicity.[9]

Indole Derivatives:

  • Anticancer Agents: Various indole derivatives have shown significant anticancer potency. For instance, compounds 45 and 46 demonstrated IC₅₀ values of 0.311 µM and 0.203 µM, respectively, against protein kinases involved in breast cancer.[4]

  • HIV-1 Fusion Inhibitors: In the context of HIV, bisindole compounds targeting the gp41 hydrophobic pocket have achieved submicromolar activity, with the most active compound, 6j , exhibiting an EC₅₀ of 200 nM.[10]

While a direct, side-by-side comparison against the same kinase is not always available in the literature, the data shows that both scaffolds can produce highly potent compounds in the nanomolar range. The choice often comes down to the specific interactions required by the target kinase. For example, in a study targeting CSF1R, a 7-azaindole was found to be 20-fold less potent than its pyrrolopyrimidine parent.[11] This was attributed to the critical role of a nitrogen atom (N-3 in the pyrrolopyrimidine) in forming a hydrogen bond via a water molecule, an interaction the azaindole could not replicate in the same way.[11] This highlights the nuanced and target-specific nature of scaffold potency.

Structure-Activity Relationship (SAR) Insights

The potency of both scaffolds is highly dependent on the nature and position of their substituents.

  • Indoles: The biological activity of indole derivatives is critically influenced by modifications at the indole nitrogen (N1), C2, C3, and the C5 position on the benzene ring.[1] For example, indole-3-carboxamides can form crucial hydrogen bonds with various enzymes, acting as potent inhibitors.[12]

  • Pyrrolopyridines: The position of the nitrogen atom in the pyridine ring is a key determinant of activity, as it dictates the location of the hydrogen bond accepting vector. Furthermore, substituents on the pyrrole and pyridine rings can be optimized to enhance binding affinity and selectivity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, modifications to a phenyl group attached to the scaffold led to significant improvements in FGFR1 inhibitory activity.[8]

Experimental Methodologies: A Protocol for Determining Potency

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below is a detailed workflow for an in vitro kinase inhibition assay, a common method for evaluating the potency of compounds like those discussed.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay that measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of a kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Test Compound Dilution: Create a serial dilution of the test compound (e.g., 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine or indole derivatives) in DMSO, typically starting at a high concentration (e.g., 1 mM). Then, dilute these into the kinase buffer to achieve the final desired assay concentrations.
  • Kinase-Antibody Solution: Dilute the specific kinase (e.g., FGFR1) and the corresponding terbium-labeled antibody to the recommended concentration in the kinase buffer.
  • Tracer Solution: Dilute the Alexa Fluor™ 647-labeled kinase tracer to the recommended concentration in the kinase buffer.

2. Assay Procedure:

  • Dispense Compound: Add 2.5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no kinase" controls.
  • Add Kinase: Add 2.5 µL of the kinase-antibody solution to all wells except the "no kinase" control.
  • Add Tracer: Add 5 µL of the tracer solution to all wells. The final volume should be 10 µL.
  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

3. Data Acquisition:

  • Read Plate: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Terbium) and 665 nm (Alexa Fluor™ 647).
  • Calculate TR-FRET Ratio: Calculate the emission ratio (665 nm / 615 nm) for each well.

4. Data Analysis:

  • Normalization: Normalize the data using the "no inhibitor" control (0% inhibition) and the "no kinase" control (100% inhibition).

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the test compound concentration.

  • IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.

    Caption: Workflow for an in vitro TR-FRET kinase binding assay.

Conclusion and Future Outlook

The comparison between pyrrolopyridine and indole scaffolds reveals a nuanced relationship where neither is universally superior. The indole scaffold remains a powerful and validated starting point in drug discovery.[13] However, the pyrrolopyridine scaffold presents a compelling alternative, offering unique advantages through the strategic placement of a nitrogen atom. This modification can enhance potency, improve physicochemical properties, and provide novel intellectual property opportunities.

As demonstrated in the case of PD-L1 inhibitors, a switch from an indole to a pyrrolopyridine can lead to a breakthrough in potency and safety.[3] In kinase inhibition, both scaffolds are capable of yielding highly potent molecules, but the optimal choice is exquisitely dependent on the topology and amino acid composition of the target's active site.[6][7][11]

For drug development professionals, the key takeaway is that the pyrrolopyridine scaffold should be considered a vital tool in the medicinal chemist's arsenal, particularly when seeking to optimize a lead compound derived from an indole core. The potency of any given molecule, whether it be a 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine or a substituted indole, can only be determined through rigorous experimental evaluation guided by a deep understanding of the target biology and structure-activity relationships.

References

  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpTNxPE4yFU1SCr158RNUKlQn-1z-z3_xSTdpaIhUXWmS1jh-9WDjnCRubv5DV7c9KScdi0r2CvmbeKWVzNZLe3kE4k2Ilc2L7PmHUf1V_-7Tnq9kYY-hBdGId4_GrmlW4Wa-M6gqFzUuo7rKInur4qgRwgAlnDGy-Il9byIMAlv1mksNat5I-Q1aGxfQm_K2DenN22HtF4s8TGghNvwGvzZcrZj7H-3kI4ZR5pOjb6OIwnUyVOvhJsFRdqQJrPULOzIOGhYFdOhf5LtU=]
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216960/]
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3201]
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/110191]
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025686/]
  • Discovery of PD-L1 inhibitors featuring novel indole and pyrrolopyridine scaffolds with PD-L1 degradation activity in vivo. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39502742/]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/]
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31859010/]
  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. IJIRT. [URL: https://ijirt.org/master/uploads/ijirt_master/volume_12_issue_7/1_A%20Review%20on%20Recent%20Development.pdf]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/26/8/2221]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06159a]
  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26994690/]
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39481021/]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra06159a]
  • Indole and indoline scaffolds in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/367017688_Indole_and_indoline_scaffolds_in_drug_discovery]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

Sources

Navigating the Solid State: A Comparative Crystallographic Analysis of the 3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-b]pyridine, or 7-azaindole, framework is a cornerstone in medicinal chemistry, lauded as a "privileged scaffold" for its recurrent appearance in bioactive molecules, particularly as a bioisostere of the indole ring.[1] The introduction of a gem-dimethyl group at the 3-position imparts significant conformational rigidity and alters the lipophilicity of the scaffold, making 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine a compelling building block in modern drug discovery. Despite its importance, a comprehensive crystallographic analysis of this specific parent heterocycle is not publicly available.

This guide presents a comparative analysis of the crystal structure of a closely related analogue, 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one , and contrasts it with other relevant pyrrolopyridine derivatives. By examining the solid-state properties of these molecules, we aim to provide researchers with predictive insights into the structural behavior of the 3,3-dimethyl-pyrrolo[3,2-b]pyridine core, aiding in rational drug design and the development of novel therapeutics.

The Challenge of Crystallization: From Solution to Single Crystal

The journey from a synthesized compound to a high-resolution crystal structure is often fraught with the challenge of obtaining single crystals suitable for X-ray diffraction. The principles of crystallization rely on the slow, controlled transition of a molecule from a disordered state in solution to a highly ordered, crystalline lattice. This is typically achieved by gradually decreasing the solubility of the compound, thereby inducing supersaturation and subsequent nucleation and crystal growth.

Experimental Protocol: A General Approach to Crystallizing Pyrrolopyridine Derivatives

The following protocol outlines a generalized approach for the crystallization of small organic molecules like the pyrrolopyridine derivatives discussed herein. The selection of solvents and techniques is often empirical, and screening multiple conditions in parallel is highly recommended.

1. Solvent Selection and Solubility Screening:

  • Objective: To identify a suitable solvent or solvent system that allows for the creation of a supersaturated solution upon slow changes in conditions.

  • Procedure:

    • Assess the solubility of the compound (typically 1-5 mg) in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, and water).

    • An ideal solvent for slow evaporation is one in which the compound is moderately soluble at room temperature.

    • For vapor diffusion, a solvent in which the compound is highly soluble is paired with an anti-solvent in which it is poorly soluble, but the two solvents are miscible.

2. Crystallization Techniques:

  • a) Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites.

    • Cover the vial with a cap containing a small pinhole or use a piece of parafilm with a few needle punctures to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • b) Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop:

      • Pipette a small volume (1-2 µL) of the concentrated compound solution onto a siliconized glass coverslip.

      • Pipette a larger volume (500-1000 µL) of the anti-solvent into the well of a crystallization plate.

      • Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

    • Sitting Drop:

      • Place a small drop (1-2 µL) of the concentrated compound solution on a post in the middle of the well of a crystallization plate.

      • Add the anti-solvent to the bottom of the well.

      • Seal the well with clear tape or a coverslip.

    • In both methods, the anti-solvent vapor slowly diffuses into the drop containing the compound, reducing its solubility and promoting crystallization.

  • c) Liquid-Liquid Diffusion:

    • In a narrow tube (e.g., an NMR tube), carefully layer a solution of the compound in a dense solvent over a less dense anti-solvent.

    • Alternatively, a solution of the compound can be layered with an anti-solvent in which it is immiscible.

    • Crystals will ideally form at the interface between the two liquid phases over time.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine the precise arrangement of atoms in the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation.

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations of the atoms.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

    • As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections). The intensities of these reflections are recorded by the detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

    • Initial phases for the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is then refined using least-squares methods, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Comparative Analysis of Pyrrolopyridine Crystal Structures

Primary Analogue: 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

This compound shares the core 3,3-dimethyl-pyrrolo[3,2-b]pyridine skeleton, with the key differences being the presence of a bromine atom at the 6-position and a carbonyl group at the 2-position. While crystallographic data for this specific compound is cited in chemical databases, a publicly accessible CCDC deposition number or a peer-reviewed publication with the full crystallographic information file (CIF) could not be retrieved at the time of this guide's compilation.[2][3][4][5] The presence of the electron-withdrawing bromine and the carbonyl group, along with the sp2-hybridized carbon at the 2-position, are expected to significantly influence the electronic and packing properties compared to the parent scaffold.

Comparative Analogues: Substituted 7-Azaindoles

To understand the fundamental packing motifs of the pyrrolo[3,2-b]pyridine core, we can examine the crystal structures of simpler 7-azaindole derivatives.

Compound NameCCDC Deposition No.Crystal SystemSpace GroupKey Intermolecular InteractionsReference
5-Chloro-7-azaindole(Not specified)MonoclinicP2₁/cN-H···N hydrogen-bonded dimers[2]
4,5-Dichloro-7-azaindole(Not specified)MonoclinicP2₁/cLayered arrangements via N-H···N hydrogen bonds[2]
5-Hydroxy-7-azaindole(Not specified)OrthorhombicPca2₁3D network of N-H···O and O-H···N hydrogen bonds[2]
5-Bromo-7-azaindole(Not specified)MonoclinicP2₁/cN-H···N hydrogen-bonded dimers[1]

Note: Specific CCDC numbers were not provided in the source materials, but the crystallographic data is described therein.

The data for these simpler 7-azaindoles reveals a strong propensity for the formation of hydrogen-bonded dimers through the pyrrole N-H and the pyridine nitrogen.[1][2] This is a characteristic and dominant interaction in the solid-state chemistry of this scaffold. The introduction of substituents, such as halogens or a hydroxyl group, further modulates the crystal packing through additional weak interactions or alternative hydrogen bonding networks.[2]

Synthesis of the 3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Core

The synthesis of the 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine scaffold has been reported as a key step in the development of the clinical candidate ASTX660, an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[6] The following is a plausible synthetic protocol adapted from related literature for the construction of this important heterocyclic core.

Experimental Protocol: Synthesis of the Pyrrolopyridine Core

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Oxidative Cyclization cluster_step3 Conceptual Adaptation for Target Scaffold A 2-(p-tolyl)propionic acid B Thionyl chloride C Acid Chloride Intermediate D 4-(methylamino)pyridine E N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide F N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide G CuCl2, NaOtBu H 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one I Substituted Propionic Acid J Substituted Aminopyridine K 3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Core

Step 1: Synthesis of a Precursor Amide (Illustrative)

A common strategy for constructing pyrrolopyridine systems involves the formation of an amide bond between a substituted pyridine and a suitable carboxylic acid derivative, followed by an intramolecular cyclization. For instance, the synthesis of a related pyrrolo[3,2-c]pyridine involves the reaction of 2-(p-tolyl)propionic acid with thionyl chloride to form the acid chloride. This is subsequently reacted with 4-(methylamino)pyridine in the presence of a base like triethylamine to yield N-methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide.[7]

Step 2: Intramolecular Cyclization

The crucial ring-forming step can be achieved through various methods, often involving transition metal-mediated C-H activation or oxidative coupling. In the synthesis of 1,3-dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, the precursor amide is treated with copper(II) chloride and sodium tert-butoxide in refluxing toluene to induce the cyclization.[7]

Adaptation for 3,3-Dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine:

The synthesis of the specific 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine core, as seen in the development of ASTX660, would likely follow a similar logic, starting with appropriately substituted pyridine and isobutyric acid derivatives.[6] The specific reagents and conditions would be tailored to achieve the desired regiochemistry of the pyrrolo[3,2-b] fusion.

Structural Insights and Future Directions

Although the crystal structure of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine remains elusive, the analysis of its close analogues provides valuable insights for researchers.

  • Dominant Hydrogen Bonding: The pyrrole N-H and pyridine nitrogen are expected to be the primary drivers of intermolecular interactions, likely leading to the formation of hydrogen-bonded dimers or chains in the solid state.

  • Influence of the Gem-Dimethyl Group: The bulky 3,3-dimethyl substitution will sterically hinder close packing of the planar aromatic systems, potentially leading to less dense crystal structures compared to the unsubstituted 7-azaindole. This steric hindrance may also influence the preferred hydrogen-bonding motifs.

  • Impact of Substituents: The introduction of substituents on the pyridine ring will further modulate the crystal packing through additional dipole-dipole interactions, halogen bonds, or alternative hydrogen bonding networks, as demonstrated by the chloro- and hydroxy-7-azaindole analogues.[2]

The determination of the crystal structure of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine would be a valuable addition to the structural database, providing a key reference point for computational modeling and structure-based drug design efforts centered on this important scaffold.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC. [Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one. PubChem. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Revista de la Sociedad Química de México. [Link]

  • p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Organic Syntheses. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. [Link]

  • 6-bromo-3,3-dimethyl-1h,2h,3h-pyrrolo[3,2-b]pyridin-2-one. PubChemLite. [Link]

  • Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • A Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins: 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl). PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile. J&K Scientific. [Link]

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A Senior Scientist's Guide to Purity Validation of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Non-Negotiable Mandate for Purity in Preclinical Research

This guide provides a comprehensive, multi-faceted strategy for validating the purity of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, ensuring that the material advancing into animal studies is of the highest possible and most rigorously documented quality. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating analytical system where orthogonal methods provide a cohesive and trustworthy purity profile.

The Analytical Gauntlet: An Orthogonal Approach to Purity Verification

No single analytical technique can definitively establish the purity of a compound. Each method interrogates the sample through a different physical or chemical principle, and their collective power lies in this orthogonality. An impurity missed by one method will likely be detected by another. Our approach integrates chromatographic separation, spectroscopic characterization, and elemental composition analysis.

Purity_Validation_Workflow cluster_2 Phase 3: Final Certification HPLC HPLC-UV (Purity Quantification) LCMS LC-MS (Mass Confirmation) HPLC->LCMS Corroborate Peaks NMR 1H & 13C NMR (Structural Identity) LCMS->NMR Confirm Structure GCMS GC-MS (Volatile Impurities) NMR->GCMS Orthogonal Check Elemental Elemental Analysis (CHN Confirmation) GCMS->Elemental Verify Formula Final_Cert Certificate of Analysis (CoA) Purity ≥98% Elemental->Final_Cert Final Check Crude Synthesized Crude Product Crude->HPLC Initial Screen

Caption: A comprehensive workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from non-volatile impurities.[3] For nitrogen-containing heterocycles like our target molecule, reversed-phase HPLC is the most common and effective method.[4][5]

Causality Behind the Choice: The primary function of this HPLC-UV assay is to provide a precise percentage purity value based on the relative peak area of the main component versus all other detected peaks. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar organic molecules. The acidic modifier (formic acid) is crucial; it protonates the basic nitrogen atoms in the pyrrolopyridine structure, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support.

Experimental Protocol: HPLC-UV Purity Assay
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm (or a photodiode array detector to scan a wider range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.

Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For in vivo studies, a purity of ≥98% is generally the minimum acceptable threshold, with ≥99% being the target for late-stage preclinical work.[1]

Mass Spectrometry (MS): Identity and Impurity Mass Confirmation

Mass spectrometry, especially when coupled with a chromatographic front-end (LC-MS or GC-MS), is an indispensable tool for confirming the identity of the main peak and for characterizing impurities.[6][7]

  • LC-MS: This technique is used to confirm that the main peak observed in the HPLC-UV analysis has the correct mass-to-charge ratio (m/z) for 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. It also provides the molecular weights of co-eluting impurities, which is the first step toward their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for detecting and identifying volatile or semi-volatile impurities that may not be visible by HPLC, such as residual solvents from the synthesis (e.g., Toluene, THF, Dichloromethane) or low molecular weight synthetic byproducts.[8][9]

Causality Behind the Choice: While HPLC-UV quantifies purity based on UV absorbance, it assumes all impurities have a similar response factor to the main compound, which is not always true. MS provides an orthogonal detection method based on a different physical property (mass-to-charge ratio), adding a layer of confidence. GC-MS is specifically chosen to hunt for common, volatile impurities that are often remnants of the synthetic process and are poorly retained in reversed-phase HPLC.

Experimental Protocol: GC-MS for Residual Solvents
  • System: A standard GC-MS system.

  • Column: DB-624 or similar phase designed for solvent analysis (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Dissolve a precisely weighed sample (~10 mg) in 1 mL of a high-purity solvent not used in the synthesis (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10][11][12] For purity validation, both ¹H and ¹³C NMR are critical.

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. The integration of the peaks should correspond to the expected number of protons for the structure. Small, unidentifiable peaks in the baseline are indicative of impurities.

  • ¹³C NMR: Shows the number and types of carbon atoms. The presence of more peaks than expected for the target structure signals the presence of impurities.[13]

Causality Behind the Choice: NMR provides the ultimate confirmation that the correct molecule—and not an isomer—has been synthesized. Isomers can have identical masses (undetectable by MS) and similar retention times (difficult to separate by HPLC), but will almost always have distinct NMR spectra.[14] Furthermore, NMR can detect impurities that lack a UV chromophore (and are thus invisible to HPLC-UV) or are non-volatile (invisible to GC-MS).[15] It is the ultimate structural safeguard.

Experimental Protocol: ¹H and ¹³C NMR
  • System: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[10]

  • ¹H NMR: Acquire a standard proton spectrum. Ensure the signal-to-noise ratio is high enough to see impurities at the ~0.5% level.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (EA), typically for Carbon, Hydrogen, and Nitrogen (CHN), provides the empirical formula of the compound.[16] This technique combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂.

Causality Behind the Choice: This is a fundamental, bulk analysis technique that validates the elemental composition of the material. It is particularly effective at detecting non-carbon-containing inorganic impurities (e.g., salts from the workup) or verifying the absence of bound solvent or water molecules that might be missed by other methods.[15] For a new compound, journals and regulatory bodies often require that the found elemental composition is within ±0.4% of the calculated theoretical values.[17][18]

Comparison of Analytical Techniques

TechniquePrincipleInformation GainedStrengthsLimitations
HPLC-UV Chromatographic separation based on polarity; UV absorbance detection.Percent purity, retention time, detection of non-volatile impurities.High precision, robust, excellent for quantification.Requires a UV chromophore; assumes similar detector response for impurities.
LC-MS Separation by polarity; detection by mass-to-charge ratio.Molecular weight of parent and impurities.High sensitivity and specificity; confirms identity.Not inherently quantitative without standards; ion suppression effects.
GC-MS Chromatographic separation based on volatility; detection by mass.Identification of volatile/semi-volatile impurities (e.g., residual solvents)."Gold standard" for volatile analysis; extensive libraries for identification.[9]Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin in a magnetic field.Unambiguous chemical structure, detection of isomeric and non-UV active impurities."Gold standard" for structural elucidation; can detect a wide range of impurities.[11][12]Relatively low sensitivity compared to MS; can be complex to interpret.
Elemental Analysis Combustion and measurement of resulting gases.Elemental composition (C, H, N), empirical formula.Confirms bulk composition; detects inorganic impurities and bound solvent.Does not distinguish between isomers or different compounds with the same formula.

The Final Verdict: Assembling the Certificate of Analysis

A comprehensive purity validation culminates in a Certificate of Analysis (CoA) that synthesizes the data from all orthogonal methods. This document should not just state a final purity value but should provide the evidence to support it.

CoA_Logic cluster_data Orthogonal Data Inputs cluster_conclusion Conclusion HPLC_Data HPLC-UV Purity: 99.2% 3 minor peaks (0.8% total) Conclusion Final Assessment Purity ≥99% Structure Verified Suitable for In Vivo Studies HPLC_Data->Conclusion Data Corroboration NMR_Data NMR_Data NMR_Data->Conclusion Data Corroboration MS_Data LC-MS & GC-MS Main peak m/z correct No unexpected impurity masses MS_Data->Conclusion Data Corroboration EA_Data Elemental Analysis %C, %H, %N within ±0.4% of theoretical EA_Data->Conclusion Data Corroboration

Caption: Logic flow from analytical data to final certification.

By systematically applying this multi-technique, self-validating approach, researchers can proceed with in vivo studies, confident that their results will be a true reflection of the biological activity of 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, unmarred by the confounding influence of unknown impurities.

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